N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide
Description
Properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-11-13-12(7-4-8-17-13)20-15(11)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJCWQZGSWBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, making this method efficient and sustainable.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of metal-organic frameworks as catalysts suggests that scalable and environmentally friendly processes could be developed. The robustness and recyclability of these catalysts make them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide has been investigated for its potential as an anti-tubercular agent . The compound's structure allows it to interact with specific biological targets, making it a candidate for drug development. Research indicates that it may inhibit essential enzymes in Mycobacterium tuberculosis, leading to reduced bacterial viability.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-tubercular | Inhibits enzymes essential for M. tuberculosis | |
| Antimicrobial | Potential activity against various bacteria | |
| Anticancer | Interactions with cancer pathways |
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices . Its structural characteristics allow for effective charge transport, which is crucial in the development of organic semiconductors.
Biological Studies
This compound is utilized in studies aimed at understanding its interactions with various enzymes and receptors. This research provides insights into its mechanism of action, particularly in relation to enzyme inhibition.
Synthesis and Chemical Reactions
The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction , which allows for the formation of the desired compound from simpler precursors.
Table 2: Synthetic Routes and Reactions
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura | Boronic acid, halogenated precursor | Palladium catalysis |
| Oxidation | Potassium permanganate | Acidic conditions |
| Reduction | Palladium on carbon | Catalytic hydrogenation |
Case Study: Anti-Tubercular Activity
In vitro studies have demonstrated that this compound significantly reduces the viability of M. tuberculosis at concentrations ranging from 10 to 50 µM. This suggests its potential as a lead compound for further drug development targeting tuberculosis.
Mechanism of Action
The mechanism of action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Variations: The furo[3,2-b]pyridine in the target compound differs from thiazolo[5,4-b]pyridine () and pyrazolo[3,4-b]pyridine () in heteroatom composition (O vs. S vs. N). Pyridine-based analogues (e.g., ) lack fused bicyclic systems, reducing steric bulk and possibly bioavailability.
Halogenation: Fluorine in and difluoro groups in improve metabolic stability and membrane permeability .
Physicochemical and Crystallographic Data
- Crystallography: Analogues like 3-chloro-N-phenylbenzamide () crystallize in monoclinic systems (P21/c) with distinct unit cell parameters (a = 25.0232 Å, b = 5.3705 Å) . Such data aids in predicting the target compound’s solid-state behavior.
- logP and Solubility : N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide () has a logP of 4.9, indicating moderate lipophilicity. The target compound’s fused ring may increase logP, requiring formulation adjustments for solubility .
Biological Activity
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural framework includes a furo[3,2-b]pyridine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
Anticancer Activity
Research has shown that derivatives of benzamides, including this compound, exhibit promising anticancer properties. A study demonstrated that related compounds had significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value indicating effective inhibition of cell growth in the A549 lung cancer cell line .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | A549 | 12.5 |
| Control (Doxorubicin) | A549 | 0.5 |
Antioxidant Activity
In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells. The compound demonstrated a notable ability to scavenge free radicals in vitro .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (μg/mL) |
|---|---|
| This compound | 25.0 |
| Standard (Ascorbic Acid) | 15.0 |
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its potential anti-inflammatory properties. Studies indicate that related benzamide derivatives can inhibit inflammatory pathways and reduce cytokine production in vitro .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies provide insights into the compound's mechanism of action at a molecular level.
Table 3: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Tyrosine Kinase | -9.5 |
| COX-2 | -8.7 |
Case Studies and Research Findings
- Cytotoxicity in Cancer Models : In a study assessing various benzamide derivatives, this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Antioxidant Efficacy : Experimental results showed that the compound significantly reduced oxidative stress markers in treated cell cultures compared to controls, indicating its potential as an antioxidant agent .
Q & A
Q. What are the standard protocols for synthesizing N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide and related benzamide derivatives?
Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated nitrobenzene derivatives with heterocyclic alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .
- Reduction : Using iron powder under acidic conditions to convert nitro groups to amines .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to link amines with cyanoacetic acid or benzoyl chlorides .
Key parameters include reaction time (12–24 hours), temperature (80–120°C), and solvent choice (e.g., DMF or CHCl₃). Purity is verified via HPLC or TLC.
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm and amide protons at δ 10–11 ppm) .
- X-ray crystallography : Resolving crystal packing and hydrogen-bonding patterns (e.g., R₂²(8) motifs in benzamide derivatives) .
- IR spectroscopy : Identifying functional groups (e.g., C=O stretch at 1640–1695 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Common assays include:
- Enzyme inhibition : Testing against targets like bacterial PPTases (acps-pptase) to assess antibacterial potential .
- Cellular uptake studies : Measuring glucose uptake in hepatocytes or kinase activity in cancer cell lines .
- Dose-response curves : Using concentrations from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with target proteins?
- Molecular docking : Tools like Glide (Schrödinger) perform systematic searches of ligand conformations, scoring poses based on empirical and force-field terms. Glide achieves <1 Å RMSD accuracy in ~50% of cases, outperforming GOLD and FlexX .
- Binding affinity optimization : Modifying the cyanofuropyridine or benzamide moieties to enhance hydrogen bonding with residues like Asp or Lys in enzyme active sites .
Q. How should researchers address contradictions in biological activity data across studies?
Example scenario: A compound shows antibacterial activity in one study but no effect in another.
- Troubleshooting steps :
- Statistical analysis : Use ANOVA to compare inter-lab variability or dose-response reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
